Cas no 2228453-02-7 (2-2-(methylsulfanyl)phenylethanimidamide)

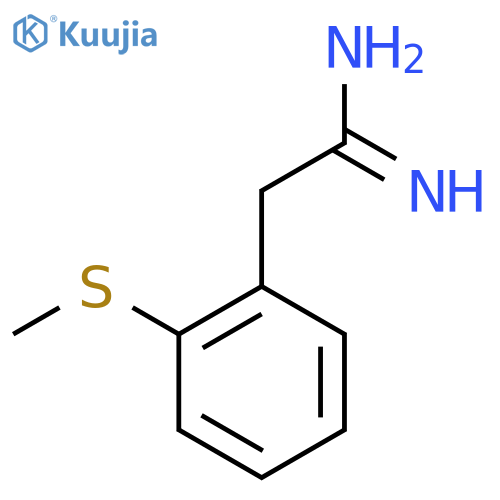

2228453-02-7 structure

商品名:2-2-(methylsulfanyl)phenylethanimidamide

2-2-(methylsulfanyl)phenylethanimidamide 化学的及び物理的性質

名前と識別子

-

- 2-2-(methylsulfanyl)phenylethanimidamide

- EN300-1756498

- 2228453-02-7

- 2-[2-(methylsulfanyl)phenyl]ethanimidamide

-

- インチ: 1S/C9H12N2S/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11)

- InChIKey: BUKOLXKLZPYGED-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C=CC=CC=1CC(=N)N

計算された属性

- せいみつぶんしりょう: 180.07211956g/mol

- どういたいしつりょう: 180.07211956g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 75.2Ų

2-2-(methylsulfanyl)phenylethanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1756498-0.5g |

2-[2-(methylsulfanyl)phenyl]ethanimidamide |

2228453-02-7 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1756498-1.0g |

2-[2-(methylsulfanyl)phenyl]ethanimidamide |

2228453-02-7 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1756498-0.25g |

2-[2-(methylsulfanyl)phenyl]ethanimidamide |

2228453-02-7 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1756498-0.05g |

2-[2-(methylsulfanyl)phenyl]ethanimidamide |

2228453-02-7 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1756498-5g |

2-[2-(methylsulfanyl)phenyl]ethanimidamide |

2228453-02-7 | 5g |

$2858.0 | 2023-09-20 | ||

| Enamine | EN300-1756498-1g |

2-[2-(methylsulfanyl)phenyl]ethanimidamide |

2228453-02-7 | 1g |

$986.0 | 2023-09-20 | ||

| Enamine | EN300-1756498-10.0g |

2-[2-(methylsulfanyl)phenyl]ethanimidamide |

2228453-02-7 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1756498-2.5g |

2-[2-(methylsulfanyl)phenyl]ethanimidamide |

2228453-02-7 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1756498-10g |

2-[2-(methylsulfanyl)phenyl]ethanimidamide |

2228453-02-7 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1756498-0.1g |

2-[2-(methylsulfanyl)phenyl]ethanimidamide |

2228453-02-7 | 0.1g |

$867.0 | 2023-09-20 |

2-2-(methylsulfanyl)phenylethanimidamide 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

2228453-02-7 (2-2-(methylsulfanyl)phenylethanimidamide) 関連製品

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬